4,4-Dimethylimidazolidin-2-one
Description
Overview of Imidazolidinone Scaffolds and their Significance in Chemical Research
The imidazolidinone core structure has proven to be a valuable scaffold in both synthetic and medicinal chemistry, serving as a foundational element for the development of a wide array of functional molecules. wikipedia.orgontosight.aiatamankimya.comatamanchemicals.comatamanchemicals.comontosight.ai
The fundamental structure of an imidazolidinone is a five-membered ring containing two nitrogen atoms and a carbonyl group. atamankimya.com Specifically, they are characterized by a saturated C3N2 backbone, with a urea (B33335) or amide functional group at either the 2 or 4 position. wikipedia.orgatamanchemicals.com This arrangement of atoms imparts a degree of polarity to the molecule. atamankimya.comatamanchemicals.com The presence of both amine and carbonyl functional groups allows for a wide range of chemical transformations and interactions. atamankimya.com
There are two primary isomers of the basic imidazolidinone structure: 2-imidazolidinone and 4-imidazolidinone, distinguished by the position of the carbonyl group. wikipedia.org 2-Imidazolidinones are cyclic derivatives of urea. wikipedia.org
Imidazolidinone scaffolds are highly valued in synthetic chemistry for their utility as chiral auxiliaries and organocatalysts. chim.itwalisongo.ac.id Chiral imidazolidinone auxiliaries have been instrumental in asymmetric synthesis, enabling the stereoselective creation of various chemical entities. chim.it Furthermore, certain imidazolidinone derivatives, particularly those developed by MacMillan and coworkers, have become prominent organocatalysts. walisongo.ac.idacs.org These catalysts operate by forming an iminium ion with α,β-unsaturated aldehydes and enones, which lowers the substrate's LUMO (Lowest Unoccupied Molecular Orbital) and facilitates various cycloaddition reactions. wikipedia.orgwalisongo.ac.id The synthesis of functionalized imidazolidinones themselves is an active area of research, with methods such as the Ugi three-component reaction and palladium-catalyzed cycloadditions being employed. organic-chemistry.org
The imidazolidinone scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. ontosight.aiatamankimya.comatamanchemicals.comatamanchemicals.comontosight.ai Derivatives of imidazolidinone have been investigated for a wide spectrum of therapeutic applications, including as antimicrobial, antifungal, antiviral, and anticancer agents. ontosight.airesearchgate.net The biological activity of these compounds is often attributed to the ability of the imidazolidinone ring and its substituents to interact with biological targets like enzymes and receptors through hydrogen bonding and other non-covalent interactions. ontosight.aiontosight.ai For instance, some imidazolidinone derivatives have been explored as inhibitors of HIV protease and as modulators of various receptors. ontosight.ainih.gov
Specific Research Focus on 4,4-Dimethylimidazolidin-2-one
Within the broader class of imidazolidinones, this compound has emerged as a compound of specific research interest, particularly in the realm of medicinal chemistry.
Chemical Identity and General Research Utility
This compound is a derivative of 2-imidazolidinone, distinguished by the presence of two methyl groups on the fourth carbon of the ring. Its molecular formula is C₅H₁₀N₂O. This compound has been investigated as a pharmacophore in the development of potent androgen receptor (AR) antagonists for the treatment of prostate cancer. researchgate.netresearchgate.net Research has shown that derivatives based on the this compound scaffold can exhibit significant antiproliferative activity against androgen-dependent prostate cancer cell lines. researchgate.netresearchgate.net
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₀N₂O |
| Synonym | 4,4-dimethyl-2-imidazolidinone |
Distinction from Other Imidazolidinone Isomers and Derivatives
The defining feature of this compound is the gem-dimethyl substitution at the C4 position. This structural element differentiates it from other imidazolidinone isomers and derivatives. For example, it is distinct from 2-imidazolidinone, which lacks any substitution on the carbon atoms of the ring. wikipedia.org It also differs from 4-imidazolidinones, where the carbonyl group is at the 4-position. wikipedia.org The presence of the two methyl groups can influence the molecule's conformational flexibility and its interactions with biological targets. In the context of androgen receptor antagonists, the this compound pharmacophore has been presented as a more flexible alternative to the rigid thiohydantoin pharmacophore found in the established drug enzalutamide (B1683756). researchgate.net
Comparison with 4-Imidazolidinones
A key distinction within the imidazolidinone family lies in the position of the carbonyl group. While 2-imidazolidinones feature the carbonyl at the 2-position, 4-imidazolidinones (and the less common 5-imidazolidinones) have the carbonyl at the 4- or 5-position, respectively. This seemingly small structural change leads to significant differences in their chemical behavior and applications.
This compound belongs to the 2-imidazolidinone class. In contrast, 4-imidazolidinones are characterized by the carbonyl group adjacent to a nitrogen and a carbon atom. This arrangement makes them derivatives of α-amino acids.
Key Differences:
Synthesis: The synthesis of 2-imidazolidinones like this compound often involves the reaction of a 1,2-diamine with phosgene (B1210022) or a phosgene equivalent. nih.gov In contrast, 4-imidazolidinones are frequently prepared from α-amino acid derivatives. For instance, redox-annulations of cyclic amines with α-ketoamides can yield polycyclic 4-imidazolidinones. acs.org
Structural Rigidity and Flexibility: The substitution at the 4-position in this compound with two methyl groups provides a specific steric environment. This gem-dimethyl substitution can influence the conformation of the ring and its derivatives. In research, replacing a rigid thiohydantoin pharmacophore with the more flexible this compound has been explored to improve molecular properties. researchgate.netresearchgate.net
Applications in Research: Both classes are valuable in research. 4-Imidazolidinone derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties. ontosight.ai Chiral 4-imidazolidinones, such as those derived from amino acids, are widely used as chiral auxiliaries and organocatalysts in asymmetric synthesis. researchgate.netcapes.gov.br Similarly, this compound has been utilized as a core pharmacophore in the design of potent antagonists for biological targets like the androgen receptor. researchgate.netresearchgate.net
Table 1: General Comparison of 2- and 4-Imidazolidinones
| Feature | This compound (a 2-Imidazolidinone) | 4-Imidazolidinones |
|---|---|---|
| Carbonyl Position | Position 2 | Position 4 |
| Typical Precursors | 1,2-diamines, isocyanates nih.gov | α-amino acids, α-ketoamides acs.org |
| Key Structural Feature | Urea substructure | Amide substructure within the ring |
| Primary Research Focus | Pharmacophore in medicinal chemistry, synthetic building block researchgate.netresearchgate.net | Chiral auxiliaries, organocatalysts, biologically active scaffolds ontosight.airesearchgate.net |
Comparison with Dihydroxy-Substituted Imidazolidinones (e.g., 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one)
The introduction of hydroxyl groups onto the imidazolidinone core, as seen in 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one (B1595516) (DHDMI), creates another distinct subclass with unique properties and applications compared to their non-hydroxylated counterparts like this compound.
Key Differences:
Physical Properties and Reactivity: The two hydroxyl groups in DHDMI significantly increase its polarity and capacity for hydrogen bonding compared to this compound. solubilityofthings.com These hydroxyl groups are reactive sites, allowing DHDMI to act as a crosslinking agent, particularly with materials like cellulose (B213188) in formaldehyde-free textile applications. The reactivity of this compound is centered on the nitrogen atoms and the gem-dimethyl-substituted carbon.
Synthesis: The synthesis of this compound can be achieved through methods like the reaction of N-allylureas with aryl bromides via Pd-catalyzed carboamination. nih.gov In contrast, DHDMI is typically synthesized via the condensation of glyoxal (B1671930) with a substituted urea, such as 1,3-dimethylurea.
Stereochemistry: The presence of substituents at both the 4 and 5 positions in DHDMI introduces stereochemical considerations (cis/trans isomers) that are absent in the achiral this compound. For example, DHDMI reacts with hydrazoic acid to stereoselectively yield trans-4,5-diazido-1,3-dimethylimidazolidin-2-one.
Research Applications: Research on this compound has focused on its role as a flexible pharmacophore in drug discovery, notably in developing androgen receptor antagonists. researchgate.netresearchgate.net The research applications of DHDMI are quite different, leveraging its diol functionality. It is widely used in industrial chemistry as a crosslinking agent and serves as a synthetic intermediate for creating other complex molecules. ontosight.ai
Table 2: Comparison of this compound and 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one
| Feature | This compound | 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one (DHDMI) |
|---|---|---|
| Molecular Formula | C₅H₁₀N₂O vulcanchem.comchemicalbook.com | C₅H₁₀N₂O₃ nih.govcymitquimica.com |
| Molecular Weight | 114.15 g/mol vulcanchem.comchemicalbook.com | 146.14 g/mol cymitquimica.comalfa-chemistry.com |
| Key Functional Groups | Gem-dimethyl group at C4 | Two hydroxyl groups at C4 and C5 |
| Stereochemistry | Achiral | Can exist as cis/trans isomers |
| Primary Research Use | Pharmacophore, synthetic building block researchgate.netresearchgate.net | Crosslinking agent, synthetic intermediate |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-5(2)3-6-4(8)7-5/h3H2,1-2H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLLLHYGMMQKFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283209 | |
| Record name | 4,4-dimethyl-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24572-33-6 | |
| Record name | NSC30468 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-dimethyl-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 4,4 Dimethylimidazolidin 2 One
Established Synthetic Routes for 4,4-Dimethylimidazolidin-2-one and its Derivatives
The synthesis of the imidazolidin-2-one scaffold is a well-established area of organic chemistry, driven by the presence of this moiety in various biologically active compounds and functional materials. The routes to this compound and its analogues primarily involve the formation of the five-membered heterocyclic ring through various bond-forming strategies.
Cyclization Reactions
Cyclization reactions represent the most direct and common approach for constructing the imidazolidin-2-one ring system. These methods typically involve the reaction of a 1,2-diamine precursor or its equivalent with a carbonyl source.
Condensation reactions are a cornerstone for the synthesis of imidazolidinone rings. These reactions often proceed by combining a compound containing two nucleophilic nitrogen atoms with an electrophilic carbonyl or dicarbonyl compound.
A notable example is a one-pot, three-component reaction in water, which yields derivatives like 2-(4,4-Dimethylimidazolidin-2-ylidene)-1H-indene-1,3(2H)-dione. nih.govresearchgate.net This approach involves the reaction of ninhydrin, malononitrile, and a suitable diamine, such as 1,2-diamino-2-methylpropane, to form the target heterocycle. nih.gov The process is praised for its efficiency, use of a green solvent (water), and simple workup without the need for column chromatography. nih.govresearchgate.net The reaction proceeds with short reaction times at room temperature, achieving high yields. nih.govresearchgate.net
Table 1: Three-Component Synthesis of Indenedione-Imidazolidinone Derivatives nih.gov
| Product Name | Yield | Melting Point (°C) |
|---|---|---|
| 2-(Imidazolidin-2-ylidene)-1H-indene-1,3(2H)-dione (4a) | 98% | >300 |
| 2-(4-Methylimidazolidin-2-ylidene)-1H-indene-1,3(2H)-dione (4b) | 90% | 286–288 |
| 2-(4,4-Dimethylimidazolidin-2-ylidene)-1H-indene-1,3(2H)-dione (4c) | 85% | 280–282 |
A fundamental and widely used method for creating the core imidazolidinone structure involves the reaction of urea (B33335) or its derivatives with glyoxal (B1671930). This condensation typically produces 4,5-dihydroxy-2-imidazolidinone (DHEU), a key intermediate for various applications, including wrinkle-resistant treatments for textiles. nih.govmdpi.comatamankimya.com
The reaction is generally a cyclocondensation performed in an aqueous medium. nih.gov The conditions, such as pH and temperature, can be controlled to optimize the yield and minimize side reactions. google.com For instance, the reaction of urea and a 40% aqueous solution of glyoxal can be conducted under basic conditions (pH 10) or acidic conditions to yield the desired dihydroxy product. mdpi.comgoogle.com The use of orthophosphoric acid as a catalyst in the pH range of 4 to 7 at temperatures below 60°C has been shown to improve the condensation rate and increase the yield of the final product. google.com
Table 2: Synthesis of 4,5-Dihydroxy-2-imidazolidinone (DHEU) mdpi.comgoogle.com
| Reactants | Catalyst/Conditions | Temperature | Yield | Reference |
|---|---|---|---|---|
| Urea, 40 wt.% Glyoxal in H₂O | pH adjusted to 10 with NaOH (aq.) | Heated to 80°C, then RT | 37% | mdpi.com |
| Glyoxal, Urea | Orthophosphoric acid, pH=7 | 50°C | 72% | google.com |
This 4,5-dihydroxy-2-imidazolidinone can be further functionalized. For example, it reacts with formaldehyde (B43269) under basic conditions to yield 1,3-dimethylol-4,5-dihydroxyethyleneurea (DMDHEU). mdpi.com
Multi-step Synthesis Approaches
More complex imidazolidin-2-one derivatives are often assembled through multi-step synthetic sequences. These approaches offer greater control over the substitution pattern of the final molecule.
One such strategy involves the palladium-catalyzed carboamination of N-allylureas. nih.gov This method constructs the imidazolidin-2-one ring by forming a C-C and a C-N bond in a single step from readily available N-allylureas and aryl or alkenyl bromides. nih.gov The N-allylurea precursors themselves are typically prepared in one step from allylic amines and isocyanates. nih.gov This approach has been successfully applied to generate 4,4-disubstituted imidazolidin-2-ones in good to excellent yields. nih.gov For example, the reaction of 1-benzyl-3-(4-methoxyphenyl)-1-(2-methylbut-3-en-2-yl)urea with 4-bromobiphenyl (B57062) using a palladium catalyst affords the corresponding this compound derivative. nih.govumich.edu
Table 3: Synthesis of 4,4-Disubstituted Imidazolidin-2-ones via Pd-Catalyzed Carboamination nih.gov
| N-allylurea Substrate | Aryl Bromide | Product | Yield |
|---|---|---|---|
| 1-Benzyl-1-(2-methylallyl)urea | 4-Bromobenzonitrile | 5-(4-Cyanobenzyl)-1-benzyl-4,4-dimethylimidazolidin-2-one | 85% |
| 1-(2-Methylallyl)-1-phenylurea | 4-Bromo-tert-butylbenzene | 5-(4-(tert-Butyl)benzyl)-4,4-dimethyl-1-phenylimidazolidin-2-one | 91% |
| 1-Benzyl-3-(4-methoxyphenyl)-1-(2-methylallyl)urea | 2-Bromonaphthalene | 1-Benzyl-3-(4-methoxyphenyl)-4,4-dimethyl-5-(naphthalen-2-ylmethyl)imidazolidin-2-one | 98% |
Another multi-step protocol involves the initial formation of a Schiff base from a diamine and an aldehyde, followed by reduction of the imine groups to form a disubstituted diamine, and subsequent cyclization with a carbonylating agent like carbonyldiimidazole (CDI) to furnish the imidazolidin-2-one ring. mdpi.com
Synthesis via Schiff Bases
The use of Schiff bases as key intermediates provides a versatile route to various imidazolidinone derivatives. In these methods, a Schiff base, typically formed from an amine and an aldehyde, undergoes a cyclization reaction with a third component.
For instance, new imidazolidinone derivatives have been prepared by reacting Schiff bases with amino acids such as glycine (B1666218) or alanine. tsijournals.comekb.egekb.eg The Schiff bases are first synthesized by condensing an amino compound (e.g., a derivative of 2-aminopyridine (B139424) or 4-aminoantipyrine) with various aromatic aldehydes. tsijournals.comekb.eg The subsequent reaction with an amino acid, often in a solvent like THF or dioxane and refluxed for several hours, leads to the formation of the imidazolidinone ring. tsijournals.comekb.eg
Table 4: Synthesis of Imidazolidinone Derivatives from Schiff Bases and Amino Acids tsijournals.com
| Schiff Base Precursor (from) | Amino Acid | Reaction Conditions | Resulting Derivative Class |
|---|---|---|---|
| Substituted Aromatic Aldehydes | Glycine | THF, reflux 24 hrs | Imidazolidinone derivatives (21-25) |
| Substituted Aromatic Aldehydes | Alanine | THF, reflux 24 hrs | Imidazolidinone derivatives (26-30) |
Phase Transfer Catalysis in Imidazolidinone Synthesis
Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (typically aqueous and organic). ekb.egcrdeepjournal.org This methodology is particularly useful for organic synthesis because it allows the use of inexpensive and water-soluble inorganic reagents with organic substrates under mild conditions. ekb.egcrdeepjournal.org
PTC has been effectively employed in the synthesis of imidazolidinones. ekb.egekb.eg A notable application is the reaction of Schiff bases with glycine using a phase transfer catalyst. ekb.egekb.eg In this system, the Schiff base is dissolved in an organic solvent, while glycine and a base (like sodium hydroxide) are in an aqueous solution. The phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the glycinate (B8599266) anion from the aqueous phase to the organic phase, where it can react with the Schiff base to initiate the cyclization and form the imidazolidinone ring. ekb.eg This approach offers benefits such as mild operating conditions, high product selectivity, and the suppression of unwanted side reactions. ekb.eg
Advanced Synthetic Strategies and Innovations
Recent advancements in synthetic organic chemistry have led to the development of sophisticated and efficient methods for the preparation of imidazolidin-2-one derivatives. These strategies often focus on stereoselectivity, the use of novel reaction media, and adherence to the principles of green chemistry.
Stereoselective Synthesis of Related Derivatives
The stereoselective synthesis of imidazolidin-2-one derivatives is of paramount importance, particularly for applications in medicinal chemistry and asymmetric catalysis. While the synthesis of achiral this compound itself does not require stereocontrol, the methodologies developed for chiral analogs are highly relevant and often adaptable.
A significant approach involves the palladium-catalyzed carboamination of N-allylureas. nih.gov This method allows for the construction of the imidazolidin-2-one ring with the simultaneous formation of a carbon-carbon and a carbon-nitrogen bond, often with good to excellent diastereoselectivity. nih.gov For instance, the reaction of N-allylureas derived from allylic amines and isocyanates with aryl or alkenyl bromides can generate up to two stereocenters in a single step. nih.gov The diastereoselectivity is particularly high for substrates that lead to 4,5-disubstituted imidazolidin-2-ones. nih.gov
Another powerful strategy for achieving stereoselectivity is the use of chiral auxiliaries. Chiral imidazolidin-2-ones themselves can act as auxiliaries to direct the stereochemical outcome of subsequent reactions. mdpi.com For example, ionic liquid-supported chiral imidazolidinones have been successfully employed in asymmetric alkylation reactions, affording products with high enantiomeric excess. mdpi.comresearchgate.net
The "self-reproduction of chirality" is a noteworthy concept that has been applied to the synthesis of 4,4-disubstituted-2-imidazolidinones, demonstrating a highly efficient and practical route to these compounds. researchgate.net
Ionic-Liquid-Supported Reagents in Synthesis
Ionic liquids (ILs) have emerged as promising alternative solvents and supports for organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility. In the context of imidazolidin-2-one synthesis, ionic liquids offer several advantages, including the potential for catalyst recycling and simplified product isolation. mdpi.comrsc.org
Researchers have developed 1,2,3-triazolium ionic liquid-supported chiral imidazolidinones. mdpi.comresearchgate.net These auxiliaries are effective in asymmetric alkylation reactions, providing chiral products in good to excellent yields (up to 90%) and high selectivities (up to 94% ee). mdpi.comresearchgate.net A key benefit of this approach is the ability to conduct the reaction under homogeneous conditions while allowing for easy recovery of the ionic liquid-supported auxiliary by simple extraction. mdpi.comresearchgate.net
Furthermore, the use of MacMillan's imidazolidinone organocatalyst in an ionic liquid medium has been shown to enhance the efficiency of reactions like the Diels-Alder reaction, with the added advantage of catalyst recycling for multiple runs. benthamdirect.com
| Catalyst System | Reaction Type | Key Advantages | Reference |
| Ionic Liquid-Supported Imidazolidinone | Asymmetric Alkylation | High yield and enantioselectivity, catalyst recyclability | mdpi.comresearchgate.net |
| MacMillan's Catalyst in Ionic Liquid | Diels-Alder Reaction | Increased efficiency, catalyst recycling | benthamdirect.com |
Green Chemistry Approaches in Imidazolidinone Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of imidazolidinones.
One notable green approach is the selenium-catalyzed carbonylation of amines with carbon monoxide and oxygen in a solvent-free system. This method has been successfully used to synthesize 1,3-dimethylimidazolidin-2-one (DMI) from N,N'-dimethylethylenediamine in good yield (74%). thieme-connect.com The reaction proceeds under ambient pressure and at room temperature without the need for any additives. thieme-connect.com
Another environmentally benign method involves a one-pot, three-component reaction in water. This strategy has been used to synthesize 2-(4,4-dimethylimidazolidin-2-ylidene)-1H-indene-1,3(2H)-dione from ninhydrin, malononitrile, and the appropriate diamine. nih.govrsc.org The reaction proceeds at room temperature with high yields (85%) and short reaction times, avoiding the use of catalysts and facilitating a simple workup procedure. nih.govrsc.org
Reactivity and Derivatization Studies of this compound Core
The this compound core possesses a unique reactivity profile that allows for various derivatization strategies. The presence of the nitrogen atoms and the carbonyl group provides sites for functionalization, while the gem-dimethyl group can influence the steric and electronic properties of the ring.
Functionalization of the Imidazolidinone Ring
The functionalization of the imidazolidinone ring can be achieved through various reactions targeting the N-H bonds or the carbon backbone. For instance, N-alkylation or N-arylation can be performed to introduce substituents on the nitrogen atoms.
A notable example of C-H functionalization involves the arylation of 1,3-dimethylimidazolidin-2-one. chemrxiv.org This reaction can be achieved using methyl 4-bromoanisole (B123540) as the coupling partner, leading to the formation of a new carbon-carbon bond at the methylene (B1212753) position adjacent to a nitrogen atom. chemrxiv.org
The imidazolidinone ring can also be incorporated into more complex molecular architectures. For example, methods have been developed for the synthesis of 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-dione derivatives starting from primaquine (B1584692) and involving the formation of an imidazolidin-4-one (B167674) intermediate. researchgate.net
Reactions with Nucleophiles
The carbonyl group of the imidazolidin-2-one ring is susceptible to attack by nucleophiles, although it is generally less reactive than an open-chain ketone. The amino group in 1-amino-3,4-dimethylimidazolidin-2-one (B71913) can act as a nucleophile in substitution reactions. evitachem.com
In the context of glycosylation chemistry, 1,3-dimethylimidazolidin-2-one (DMI) can act as a leaving group. beilstein-journals.org The activation of an anomeric center with 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) allows for the displacement of DMI by a nucleophile, leading to the formation of glycosidic bonds. beilstein-journals.org
Furthermore, the reactivity of various N-nucleophiles towards electrophilic centers has been studied, providing insights into the nucleophilic character of imidazolidinone-related structures. uni-muenchen.de
Autoxidation Reactions and Derivative Formation
The autoxidation of imidazolidin-2-one derivatives is significantly influenced by the substitution pattern on the heterocyclic ring. Research into the autoxidation of related compounds has revealed that the presence of substituents at the 5-position is a critical factor.
Notably, studies on 4-iminoimidazolidin-2-one derivatives have shown that compounds with a tertiary hydrogen at the 5-position are susceptible to chemoselective autoxidation, leading to the formation of 5-hydroxy derivatives. researchgate.net In contrast, the 5,5-dimethyl substituted analogue, which is structurally comparable to this compound at the adjacent carbon, was found to be stable against autoxidation under similar conditions. researchgate.net This stability is attributed to the absence of an enamine tautomer, which is considered a key intermediate in the autoxidation process of imines. researchgate.net The proposed mechanism for the autoxidation of related imines involves a single electron transfer from the enamine tautomer to molecular oxygen. researchgate.net
While direct studies on the autoxidation of this compound are not extensively documented in the reviewed literature, the stability of the structurally analogous 5,5-dimethyl-4-iminoimidazolidin-2-one suggests a high resistance to autoxidation for this compound itself due to the absence of an abstractable hydrogen at the 4-position.
The formation of hydroperoxy derivatives is a known outcome of the reaction of singlet oxygen with certain organic molecules. For instance, 4a-hydroperoxy derivatives of flavins have been synthesized and characterized. nih.gov These species are formed by the reaction of N(5)-alkyl flavinium cations with hydrogen peroxide or the reaction of N(5)-alkyl-1,5-dihydroflavines with molecular oxygen. nih.gov However, the formation of a hydroperoxy derivative of this compound through similar pathways has not been reported in the available literature.
Oxygen and Sulfur Transfer Reactions
The imidazolidin-2-one core is capable of participating in oxygen and sulfur transfer reactions, a reactivity that is influenced by the other reactants involved.
Oxygen Transfer Reactions: Research has demonstrated that cyclic ureas, including 1,3-dimethylimidazolidin-2-one, can act as oxygen transfer agents. In a reaction with an isolable dialkylsilylene, 1,3-dimethylimidazolidin-2-one was found to afford a new N-heterocyclic carbene (NHC) and an isolable azomethine ylide. nih.govresearchgate.net These transformations involved oxygen atom transfer and were supported by computational studies. nih.govresearchgate.net While this specific reaction does not use the 4,4-dimethyl substituted variant, it establishes the potential of the carbonyl group in the imidazolidin-2-one ring to be transferred.
The table below summarizes the products of the reaction between cyclic ureas and a stable silylene.
| Cyclic Urea | Products | Reference |
| 1,3,4,5-tetramethylimidazol-2-one | New NHC, Isolable azomethine ylide | nih.gov |
| 1,3-dimethylimidazolidin-2-one | New NHC, Isolable azomethine ylide | nih.gov |
Sulfur Transfer Reactions: The analogous sulfur transfer reactions have been documented for the corresponding thiourea (B124793) derivatives. For instance, the reaction of 1,3-dimethylimidazolidine-2-thione (B85309) with optically active oxiranes in the presence of SiO2 leads to the stereoselective formation of thiiranes and 1,3-dimethylimidazolidin-2-one. scispace.com This reaction demonstrates a clean transfer of the sulfur atom from the thiourea to the oxirane, resulting in the formation of the corresponding urea.
The following table details the products of the sulfur transfer reaction from 1,3-dimethylimidazolidine-2-thione to an oxirane.
| Reactants | Products | Yield of 1,3-dimethylimidazolidin-2-one | Reference |
| 1,3-dimethylimidazolidine-2-thione, (R)-2-phenyloxirane | (S)-2-phenylthiirane, 1,3-dimethylimidazolidin-2-one | Not specified, but formed | scispace.com |
| 1,3-dimethylimidazolidine-2-thione, 1,2-epoxycyclohexane | Thiirane, 1,3-dimethylimidazolidin-2-one | Not specified, but formed | scispace.com |
These examples highlight the established reactivity of the imidazolidin-2-one and its thione analogue in oxygen and sulfur transfer reactions, respectively.
Computational Analysis of Reaction Mechanisms and Stereochemical Outcomes
Computational methods, particularly density functional theory (DFT), have become indispensable tools for elucidating the reaction mechanisms and predicting the stereochemical outcomes of reactions involving imidazolidinone derivatives. researchgate.netacs.org Although specific computational studies on reactions of this compound were not prominent in the searched literature, extensive research on chiral imidazolidinone catalysts, such as the MacMillan catalysts, provides significant insight into the computational approaches employed for this class of compounds.
These studies often utilize DFT calculations to investigate:
Transition State Geometries and Energies: To understand the activation barriers of different reaction pathways and identify the rate-determining steps. researchgate.netacs.org
Conformational Analysis of Intermediates: To determine the most stable conformations of key intermediates, such as iminium ions, which dictate the stereochemical course of the reaction. researchgate.netacs.org
Stereochemical Models: To rationalize the observed enantioselectivity and diastereoselectivity by analyzing the steric and electronic interactions in the transition states. researchgate.netacs.org
Solvent Effects: To model the influence of the solvent on the reaction pathway and energetics. researchgate.net
For example, in the imidazolidinone-catalyzed (4+3)-cycloaddition reaction, DFT calculations (M06-2X/6-311+G(d,p)//B3LYP/6-31G(d)) were used to explain why the reaction proceeds with a facial selectivity opposite to that predicted by existing models for related Diels-Alder reactions. researchgate.netacs.org The calculations revealed that the conformational reorganization of a benzyl (B1604629) group on the catalyst is responsible for differentiating the activation barriers for attack on the two faces of the iminium ion intermediate. researchgate.net
The following table presents a selection of computational methods and their applications in the study of imidazolidinone-catalyzed reactions.
| Computational Method | Application | Key Findings | Reference |
| DFT (M06-2X/6-311+G(d,p)//B3LYP/6-31G(d)) | Analysis of (4+3)-cycloaddition | Explained the unexpected stereochemical outcome by identifying key conformational effects in the transition state. | researchgate.netacs.org |
| DFT (B3LYP/6-31G(d)) with SMD solvation | Conformational analysis of iminium ions | Identified low-energy isomers of the iminium ion intermediate and their relative stabilities. | acs.org |
| DFT (M06-2X) | Study of Povarov reaction mechanism | Investigated the stepwise mechanism involving [2+2] cycloaddition and ring-opening/cyclization. | researchgate.net |
These computational studies on related imidazolidinone systems underscore the power of theoretical chemistry to provide a deep, molecular-level understanding of reaction mechanisms and stereoselectivity, which is crucial for the rational design of new catalysts and synthetic methodologies.
Advanced Research Applications in Medicinal Chemistry
Antagonistic Activity against Androgen Receptors for Prostate Cancer Therapy
The androgen receptor (AR) is a critical target in the treatment of prostate cancer, as androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) play a significant role in the disease's development and progression. nih.govnih.gov Androgen deprivation therapy (ADT) is a primary treatment for prostate cancer; however, its effectiveness can diminish over time, leading to castration-resistant prostate cancer (CRPC). researchgate.net In CRPC, AR signaling often remains a key driver of tumor growth, necessitating the development of more effective AR antagonists. nih.govresearchgate.net
In the quest for next-generation androgen receptor antagonists, researchers have focused on modifying existing drug structures to improve efficacy and overcome resistance. researchgate.net One such effort involves the development of pharmacophores based on the 4,4-dimethylimidazolidin-2-one scaffold. researchgate.net This structure was conceived as a modification of the thiohydantoin pharmacophore present in the potent second-generation AR antagonist, enzalutamide (B1683756). researchgate.net
The design strategy involved replacing the rigid thiohydantoin core of enzalutamide with the more flexible this compound structure. researchgate.net This modification aimed to potentially reduce steric hindrance and improve the molecule's interaction with the androgen receptor. researchgate.net A series of derivatives based on this new pharmacophore, designated as MDV1-MDV8 and FAR01-FAR11, were designed and synthesized to explore their potential as potent AR antagonists for prostate cancer treatment. researchgate.net The synthesis of these compounds was designed to be straightforward and efficient. researchgate.net
Structure-activity relationship (SAR) studies are crucial for optimizing the potency of new drug candidates. For AR antagonists, SAR analyses help identify which chemical modifications enhance anti-cancer properties. rsc.org In the development of this compound derivatives, SAR studies were conducted to understand the relationship between the molecular structure of the synthesized compounds and their biological activity against the androgen receptor. researchgate.net
A key benchmark for newly developed AR antagonists is their performance relative to established second-generation drugs like enzalutamide, apalutamide, and darolutamide. nih.govnih.gov Enzalutamide, in particular, is a potent AR inhibitor that binds to the receptor with a much higher affinity than first-generation antagonists like bicalutamide. nih.gov
Derivatives based on the this compound scaffold have been directly compared to enzalutamide to assess their relative potency. researchgate.net In one study, the derivative FAR06 exhibited an IC₅₀ value of 0.801 µM, which is nearly identical to the activity of enzalutamide (IC₅₀: 0.782 µM). researchgate.net Another compound from a related series, MDV4, also showed potent activity with an IC₅₀ value of 780.85 nM. researchgate.net These comparisons suggest that the this compound core can serve as an effective pharmacophore for designing AR antagonists with potency comparable to that of current leading therapies. researchgate.net
| Compound | Pharmacophore Base | IC₅₀ Value (µM) | Source |
|---|---|---|---|
| Enzalutamide | Thiohydantoin | 0.782 | researchgate.net |
| FAR06 | This compound | 0.801 | researchgate.net |
| MDV4 | This compound | 0.78085 | researchgate.net |
The androgen-dependent LNCaP prostate cancer cell line is a standard model for the preclinical evaluation of AR antagonists. researchgate.net These cells express a mutated androgen receptor (T877A), which can be activated by some first-generation antiandrogens, making it a relevant model for studying potential resistance mechanisms. nih.govnih.gov
The antiproliferative activities of the this compound derivatives were assessed against the LNCaP cell line to determine their efficacy in an androgen-sensitive context. researchgate.net The results demonstrated that these compounds could effectively inhibit the growth of these cancer cells. researchgate.net Specifically, the compound MDV4 was identified as a highly potent antagonist, exhibiting an IC₅₀ value of 780.85 nM against LNCaP cells. researchgate.net This level of potency indicates a strong potential for this class of compounds in treating androgen-dependent prostate cancer. researchgate.net
| Compound | IC₅₀ (nM) | Source |
|---|---|---|
| MDV4 | 780.85 | researchgate.net |
Androgen receptor antagonists exert their effects by disrupting the AR signaling pathway. Unlike androgens, which bind to and activate the receptor, antagonists bind to the AR's ligand-binding domain without initiating the cascade of events required for gene transcription. nih.gov The mechanism of second-generation antagonists like enzalutamide involves several steps: they competitively inhibit androgen binding, impair the nuclear translocation of the AR, and block the association of the receptor with DNA. nih.govresearchgate.net
The antagonistic action is linked to the specific conformational change the receptor undergoes upon ligand binding. nih.gov While androgen binding induces a conformation that facilitates gene activation, antagonist binding results in a different conformation that is transcriptionally inactive. nih.govdntb.gov.ua Limited proteolytic digestion studies have shown that antiandrogen binding stabilizes a different receptor fragment compared to androgen binding, indicating a distinct structural state. nih.gov This altered conformation prevents the recruitment of coactivators necessary for transcription, effectively shutting down AR-mediated signaling. dntb.gov.ua Derivatives of this compound are designed to function through this same antagonistic mechanism, effectively blocking the AR signaling that drives prostate cancer growth. researchgate.net
A major challenge in prostate cancer therapy is the development of resistance to treatment, particularly the emergence of CRPC. researchgate.net Resistance to AR-targeted therapies can arise through various mechanisms, including AR gene amplification, overexpression, and mutations in the ligand-binding domain that can alter how the receptor responds to antagonists. nih.govnih.gov For example, some mutations can convert an antagonist into an agonist, thereby promoting tumor growth. mdpi.com
The development of novel pharmacophores like this compound is a strategic approach to overcome these resistance mechanisms. researchgate.net By creating molecules with different structural properties and potentially different binding modes within the AR ligand-binding pocket, researchers aim to develop antagonists that remain effective against mutated or overexpressed receptors. researchgate.netnih.gov The goal is to design next-generation AR antagonists that can maintain their inhibitory activity in the CRPC setting, where current treatments may eventually fail. researchgate.net The continued exploration of new chemical scaffolds is essential for expanding the therapeutic options available for patients with advanced and resistant forms of prostate cancer. researchgate.netnih.gov
Antimicrobial and Antiviral Potential
The imidazolidin-2-one core structure is a key feature in various synthetic compounds investigated for their ability to combat microbial and viral infections. scialert.net Derivatives of this scaffold have shown promise against a range of pathogens. scialert.net
Numerous studies have demonstrated the antimicrobial properties of various imidazolidin-2-one derivatives. These compounds have been synthesized and tested against both Gram-positive and Gram-negative bacteria, as well as several fungal strains. nih.govekb.eg For instance, certain 2-thioxo-4-imidazolidinone derivatives have shown activity against Staphylococcus aureus and Pseudomonas aeruginosa, while also inhibiting fungal species like Candida albicans and Aspergillus niger. ekb.eg
In a study evaluating a series of novel imidazolidin-2-one derivatives, significant activity was observed against multiple microbes. The research highlighted that the core imidazolidinone moiety is crucial for the antimicrobial effect. nih.gov Specifically, compounds such as 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one have demonstrated notable efficacy. nih.govbenthamscience.com The table below summarizes the minimum inhibitory concentration (MIC) for selected imidazolidinone derivatives against various pathogens, illustrating the spectrum of activity within this class of compounds. nih.gov
| Compound/Derivative | Staphylococcus aureus | Bacillis subtilis | Klebsiella pneumoniae | Aspergillus fumigatus | Geotricum Candidum | Reference |
| 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one | 12.5 µg/mL | 25 µg/mL | 25 µg/mL | 25 µg/mL | 12.5 µg/mL | nih.gov |
| 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one | 6.25 µg/mL | 12.5 µg/mL | 12.5 µg/mL | 12.5 µg/mL | 6.25 µg/mL | nih.gov |
| Amphotericin B (Standard) | - | - | - | 0.45 µg/mL | - | nih.gov |
| Ampicillin (Standard) | 2.1 µg/mL | 4.3 µg/mL | - | - | - | nih.gov |
| Gentamicin (Standard) | - | - | 3.1 µg/mL | - | - | nih.gov |
The antiviral activity of the imidazolidinone class of compounds has been explored against several significant human viruses. nih.gov These heterocyclic compounds have been found to possess potent activities against Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), dengue virus, and enterovirus. nih.gov
The mechanisms underlying their antiviral effects are diverse. In the context of HIV, imidazolidinone derivatives have been shown to function as inhibitors of HIV aspartic protease and as antagonists for the CCR5 co-receptor, both of which are critical for viral entry and replication. nih.gov For HCV and dengue virus, the antiviral action involves the inhibition of viral proteases, specifically the NS3 serine protease in HCV and the NS2B-NS3 protease in dengue virus. nih.gov Furthermore, pyridyl-imidazolidinones have demonstrated highly specific and potent activity against human enterovirus 71 (EV71) by targeting the viral capsid protein VP1, which interferes with viral adsorption or the uncoating of viral RNA. nih.gov
Anti-inflammatory Applications
Derivatives of the imidazolidinone scaffold have been investigated for their potential to treat inflammatory conditions. These compounds have shown the ability to modulate key pathways and molecular interactions involved in the inflammatory response. nih.govnih.gov
Certain imidazolidinone derivatives have demonstrated significant anti-inflammatory effects by influencing the production and release of inflammatory mediators. Studies on hybrid indole-imidazolidine molecules, such as 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one, have shown a reduction in leukocyte migration. nih.gov These compounds also decrease the release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), in animal models of inflammation. nih.gov
Another important mechanism for the anti-inflammatory action of this class of compounds is the inhibition of cyclooxygenase (COX) enzymes. A series of 5-thioxoimidazolidine-2-one derivatives were found to be potent inhibitors of both COX-1 and COX-2 enzymes, with many of the tested compounds showing greater activity than the reference drug celecoxib, particularly against COX-2. nih.gov
| Compound/Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |
| Celecoxib (Standard) | 4.13 | 0.040 | nih.gov |
| Selected 4-thioxoimidazolidin-2,5-dione derivative | 0.003 | 0.001 | nih.gov |
The interaction between Vascular Cell Adhesion Molecule-1 (VCAM-1) and Very Late Antigen-4 (VLA-4) is a critical step in the recruitment of leukocytes to sites of inflammation. nih.govnih.gov This binding event facilitates the adhesion of immune cells to the vascular endothelium, allowing them to migrate into tissues and propagate the inflammatory response. nih.govresearchgate.net Consequently, the inhibition of the VCAM-1/VLA-4 interaction is a recognized therapeutic strategy for managing inflammatory and autoimmune diseases. nih.gov While small molecules and peptides have been developed to block this interaction, there is currently no specific research in the available literature linking this compound or other imidazolidin-2-one derivatives to this particular anti-inflammatory mechanism.
Other Biological Activities and Therapeutic Explorations
Beyond antimicrobial and anti-inflammatory applications, the this compound core and its related structures are being explored for other therapeutic uses, most notably in oncology.
The this compound moiety itself has been identified as a novel pharmacophore for the development of potent Androgen Receptor (AR) antagonists. These antagonists are being investigated for the treatment of prostate cancer, where AR signaling is a key driver of tumor growth. By replacing the thiohydantoin pharmacophore in existing drugs like enzalutamide with the this compound structure, researchers have developed new derivatives with significant antiproliferative activities against androgen-dependent prostate cancer cell lines.
Additionally, other imidazolidinone derivatives have been evaluated for their anticancer potential against various cancer cell lines, including colorectal cancer. mdpi.com Some 4-oxo-imidazolidin-2-thione derivatives have also shown activity against human breast carcinoma cell lines (MCF-7). scialert.net These findings underscore the broad therapeutic potential of the imidazolidinone scaffold in medicinal chemistry.
Enzyme Inhibition
Currently, there is limited publicly available research specifically detailing the enzyme inhibition profile of this compound. Preliminary data has suggested potential activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucocorticoid metabolism. mdpi.com Inhibition of 11β-HSD1 is a therapeutic target for managing metabolic disorders such as type 2 diabetes. mdpi.com However, further validation of the direct inhibitory effects of this compound on this enzyme is required.
Research into the broader class of imidazolidinone derivatives has shown more extensive findings. For instance, certain imidazolidinone derivatives have been identified as potent phosphodiesterase 4 inhibitors. nih.gov
Anticonvulsant Activity
There is no specific research available on the anticonvulsant activity of this compound. However, studies on related heterocyclic compounds, such as imidazolidine-2,4-dione and thiazolidinone derivatives, have shown promising anticonvulsant properties. For example, a study on 2,4(1H)-diarylimidazoles identified four compounds with significant anticonvulsant activity in the maximal electroshock seizure (MES) rodent model. nih.gov These compounds also demonstrated inhibition of the hNa(V)1.2 sodium channel, a known mechanism of action for many clinically used anticonvulsant drugs. nih.gov
Another study focused on thiazolidinone derivatives, which are structurally related to imidazolidinones, also reported anticonvulsant effects. zsmu.edu.ua Out of nine synthesized compounds, four demonstrated anticonvulsant activity in models of seizures induced by pentylenetetrazole and maximal electroshock. zsmu.edu.ua
The following table summarizes the anticonvulsant activity of selected 2,4(1H)-diarylimidazole derivatives from one study. nih.gov
| Compound | MES ED50 (mg/kg) |
| 10 | 61.7 |
| 13 | 46.8 |
| 17 | 129.5 |
| 20 | 136.7 |
This data pertains to 2,4(1H)-diarylimidazole derivatives and not this compound.
Anticancer Properties Beyond Androgen Receptor Antagonism
While this compound derivatives are noted for their androgen receptor antagonism, research into other anticancer mechanisms is emerging. Studies on imidazolidin-4-one (B167674) derivatives have revealed potential anticancer activity in colorectal cancer (CRC) cell lines. nih.gov One particular derivative, compound 9r, exhibited the most potent anticancer activity against HCT116 and SW620 CRC cell lines. nih.gov The mechanism of action was found to be the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the JNK pathway. nih.gov
Another study on 2-thioxoimidazolidin-4-one derivatives also demonstrated significant cytotoxic activity against hepatocellular carcinoma (HepG-2) and colorectal carcinoma (HCT-116) cell lines. nih.gov The most active compound in this series was found to arrest the cell cycle in the S phase and induce apoptosis in colon cancer cells. nih.gov
The table below presents the in vitro anticancer activity of a selected imidazolidin-4-one derivative. nih.gov
| Cell Line | Compound | IC50 (µM) |
| HCT116 | 9r | Not specified |
| SW620 | 9r | Not specified |
This data pertains to an imidazolidin-4-one derivative and not this compound.
Anti-proliferative Effects
The anti-proliferative effects of imidazolidinone derivatives have been investigated in the context of their anticancer properties. In a study on novel imidazolidin-4-one derivatives, several compounds were shown to inhibit tumor cell growth in various cancer cell lines, including cervical adenocarcinoma (HeLa), colorectal carcinoma (HCT116), and glioblastoma (U87) cells. nih.gov The anti-proliferative activity was evaluated using the MTT assay. nih.gov
The research on compound 9r in colorectal cancer cells demonstrated that it suppresses cell growth in a time- and dosage-dependent manner, with low cytotoxicity in normal human colon cells. bohrium.com This suggests a degree of selectivity for cancer cells. The anti-proliferative mechanism is linked to the induction of apoptosis. bohrium.com
Antipsychotic and Anti-arrhythmic Functions
There is currently no publicly available scientific literature that investigates or establishes any antipsychotic or anti-arrhythmic functions of this compound or its direct derivatives. Research into the cardiovascular effects of a different class of compounds, the thiazolidinediones, has been conducted, but these findings are not applicable to this compound. nih.govnih.gov Similarly, screening for central nervous system (CNS) activity is a broad area of research, but specific studies linking this compound to antipsychotic activity are not available. asianjpr.com
Advanced Computational and Theoretical Research
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. materials.international It is frequently employed to analyze the fundamental characteristics of molecules. materials.international For derivatives of imidazolidin-2-one, DFT calculations, often using methods like B3LYP with basis sets such as 6-31G+ (d,p), are utilized to optimize molecular geometries and compute various electronic properties. materials.internationalresearchgate.net These calculations are instrumental in predicting a molecule's reactivity and stability. materials.international
Molecular Orbital Analysis (HOMO/LUMO)
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. nih.govaimspress.com The HOMO energy is an indicator of a molecule's ability to donate electrons, making it susceptible to electrophilic attack, while the LUMO energy indicates its ability to accept electrons, signifying its susceptibility to nucleophilic attack. nih.govaimspress.com
In theoretical studies of related urea (B33335) derivatives, the HOMO is often located over the entire molecule, while the LUMO is concentrated on the imidazolidin-2-one ring. materials.international This distribution of electron density in the frontier orbitals is key to understanding the interactions the molecule can have with other chemical species. youtube.comcaltech.edu The energies of these orbitals are critical parameters in quantum chemical calculations. materials.international For instance, a higher HOMO energy suggests a greater tendency to donate electrons to an acceptor molecule with a low-energy empty molecular orbital. materials.international
| Compound | EHOMO (eV) | ELUMO (eV) |
|---|---|---|
| Imidazolidin-2-one | -7.161 | -0.563 |
| 4-methylimidazolidine-2-one | -6.931 | -0.485 |
| 1,3-dimethylimidazolidin-2-one | -6.509 | -0.492 |
This table presents DFT-calculated HOMO and LUMO energy values for imidazolidin-2-one and its methylated derivatives, illustrating the effect of substitution on frontier orbital energies. Data derived from a study on urea derivatives as corrosion inhibitors. materials.international
Energy Gap and Reactivity Indices
The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining a molecule's stability and reactivity. nih.govnih.gov A small energy gap implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. materials.internationalnih.gov This makes the molecule more polarizable and more likely to engage in chemical reactions. nih.gov
Other global reactivity descriptors derived from HOMO and LUMO energies include electronegativity (χ), global hardness (η), and global softness (σ). materials.international Hardness is a measure of resistance to charge transfer, while softness is the reciprocal of hardness and indicates a higher reactivity. materials.international A low global hardness value is generally associated with high inhibitory efficiency in corrosion studies, for example. materials.international In a comparative theoretical study of urea derivatives, 1,3-dimethylimidazolidin-2-one was shown to have specific values for these indices, which help quantify its reactivity relative to similar compounds. materials.international
| Compound | Energy Gap (ΔE) (eV) | Hardness (η) | Softness (σ) | Electronegativity (χ) |
|---|---|---|---|---|
| Imidazolidin-2-one | 6.598 | 3.299 | 0.303 | 3.862 |
| 4-methylimidazolidine-2-one | 6.446 | 3.223 | 0.310 | 3.708 |
| 1,3-dimethylimidazolidin-2-one | 6.017 | 3.009 | 0.332 | 3.501 |
This table displays key reactivity indices for imidazolidin-2-one and its methylated analogs as calculated by DFT. A smaller energy gap and hardness value, as seen with increasing methylation, generally suggest higher reactivity. Data sourced from a theoretical evaluation of urea derivatives. materials.international
Electrostatic Potential (ESP) Analysis
Molecular Electrostatic Potential (ESP) mapping is a valuable tool for identifying the reactive sites of a molecule for both electrophilic and nucleophilic attacks. nih.gov The ESP map illustrates the charge distribution on the molecule's surface, with different colors representing different potential values. nih.gov
Typically, red-colored regions indicate negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. nih.gov These areas are often associated with heteroatoms like oxygen or nitrogen. researchgate.net Blue-colored regions correspond to positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov In studies of related urea derivatives, the negative potential is concentrated around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interaction, while positive potentials are found on the nitrogen-bound hydrogen atoms. materials.internationalresearchgate.net
Molecular Mechanics and Dynamics Simulations
Molecular mechanics and dynamics simulations are computational methods used to model the physical movements and conformational preferences of atoms and molecules. researchgate.net These techniques are less computationally intensive than DFT, allowing for the study of larger systems and longer timescales.
Diastereomer Stability Prediction
When 4,4-Dimethylimidazolidin-2-one is part of a larger molecule with multiple stereocenters, it can exist as different diastereomers. Predicting the relative stability of these diastereomers is important for understanding reaction outcomes and biological activity. Molecular mechanics modeling can be used to predict which diastereomer is energetically more favorable. researchgate.net For instance, in a study on the autoxidation of a 4-iminoimidazolidin-2-one derivative, molecular mechanics calculations with the MM3 force field were used to assess the stability of the R,R and R,S diastereomers of a resulting peroxide. researchgate.net The calculations indicated that the R,S diastereomer was the more stable of the two. researchgate.net Such predictions are valuable for rationalizing experimental observations where unequal amounts of diastereomers are formed. researchgate.net
Interactions with Biological Targets (e.g., Molecular Docking with Androgen Receptor)
The compound this compound serves as a key pharmacophore in the design of novel antagonists for the androgen receptor (AR), a crucial target in the treatment of prostate cancer. orcid.orgresearchgate.net Computational studies, particularly molecular docking, have been instrumental in understanding how derivatives of this compound interact with the AR's ligand-binding domain (LBD). nih.govendocrine-abstracts.org
Researchers have discovered that replacing the thiohydantoin pharmacophore in the established AR antagonist, enzalutamide (B1683756), with this compound can lead to potent new AR antagonists. researchgate.net Molecular docking simulations are employed to virtually screen these synthesized compounds, predicting their binding affinity and orientation within the AR's binding pocket. nih.gov These studies typically consider the protein as a rigid structure while allowing the ligand's rotatable bonds to be flexible. nih.gov
Docking studies have revealed key amino acid residues within the AR's LBD that are crucial for stabilizing the interaction with these antagonists. Residues such as T877, N705, R752, and Q711 have been identified as important for the stabilization of reference agonists. endocrine-abstracts.org The interactions often involve a combination of hydrophobic interactions and hydrogen bonds. endocrine-abstracts.org For instance, in a series of synthesized this compound derivatives, one compound, MDV4, demonstrated significantly improved in vitro activity, a finding that correlates with its predicted binding mode and interactions within the AR. researchgate.net
The primary goal of these molecular docking studies is to elucidate the structure-activity relationship (SAR). researchgate.netacs.org By understanding how modifications to the this compound core affect binding affinity and antagonist activity, researchers can rationally design more potent and selective AR inhibitors for prostate cancer therapy. researchgate.net
| Compound/Derivative | Target | Key Interacting Residues | Computational Method | Finding |
| This compound Derivatives | Androgen Receptor (AR) | T877, N705, R752, Q711 endocrine-abstracts.org | Molecular Docking nih.govendocrine-abstracts.org | Serves as a potent pharmacophore for AR antagonists. orcid.orgresearchgate.net |
| MDV4 (a this compound derivative) | Androgen Receptor (AR) | Not specified | Molecular Docking, In-vitro assays | Showed significantly improved in vitro activity against an androgen-dependent prostate cancer cell line. researchgate.net |
| Enzalutamide (for comparison) | Androgen Receptor (AR) | Not specified | Molecular Docking | The thiohydantoin pharmacophore can be effectively replaced by this compound. researchgate.net |
Quantum Chemistry Studies
Quantum chemistry provides a theoretical framework to investigate the reactivity and properties of molecules like this compound at a fundamental level. rsc.orgiastate.edu Such studies are particularly valuable for understanding reaction kinetics and mechanisms that are difficult to probe experimentally.
Hydrogen Abstraction Rate Constants
Quantum computational methods are used to investigate the kinetics of reactions such as hydrogen abstraction by hydroxyl (OH) radicals. gassnova.no For cyclic amines, these studies calculate the rate constants for the abstraction of hydrogen atoms from different positions on the molecule (e.g., from carbon or nitrogen atoms). gassnova.no While specific studies on this compound are not detailed in the provided results, the methodology is well-established for similar compounds like monoethanolamine (MEA). gassnova.no These calculations help predict the initial steps of atmospheric degradation. gassnova.no
Branching Proportions in Atmospheric Chemistry Simulations
Following the calculation of rate constants, quantum chemistry can predict the branching proportions for different reaction pathways. gassnova.no In the context of atmospheric chemistry, this refers to the likelihood of hydrogen abstraction occurring at different sites on the molecule when it reacts with an OH radical. gassnova.no For example, in studies of MEA, theoretical calculations have predicted the percentage of reactions occurring at each potential hydrogen abstraction site (e.g., C1, C2, N, and O atom-centers). gassnova.no These branching ratios are critical inputs for larger atmospheric chemistry models that simulate the fate and impact of volatile organic compounds. gassnova.no
| Parameter | Methodology | Application to this compound |
| Hydrogen Abstraction Rate Constants | Quantum Computational Methods gassnova.no | Prediction of the rate at which OH radicals abstract hydrogen atoms from the compound in the atmosphere. |
| Branching Proportions | Quantum Chemistry Calculations gassnova.no | Determination of the most likely sites on the molecule for hydrogen abstraction, informing atmospheric degradation pathways. |
Application in Reaction Mechanism Elucidation
The rigid, cyclic structure of this compound and its derivatives makes them useful tools for elucidating complex reaction mechanisms, particularly in stereoselective synthesis.
Understanding Stereoselectivity
Derivatives of imidazolidin-2-one are employed as chiral auxiliaries and organocatalysts to control the stereochemical outcome of reactions. For example, (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one trifluoroacetate (B77799) has been used to catalyze aldol (B89426) reactions, where understanding the transition state and non-covalent interactions is key to explaining the observed stereoselectivity. sfu.ca In the enantioselective α-nitroalkylation of aldehydes, the stereochemical outcome (syn vs. anti) was found to be dependent on the silyl (B83357) group used, pointing to a change in the reaction mechanism controlled by the catalyst system. acs.org The steric and electronic properties of the imidazolidinone catalyst direct the approach of the reactants, leading to the preferential formation of one stereoisomer over another.
Investigating Silyl Migrations and Rearrangements
The study of silyl groups in conjunction with imidazolidinone-catalyzed reactions provides insight into reaction mechanisms. In some cases, unexpected silyl enol ether formation indicates non-selective deprotonation, which can be influenced by factors like the coordination of lithium to nearby atoms. sfu.ca Furthermore, in certain catalytic cycles, the mechanism can be intentionally switched. For instance, in an enantioselective aldehyde α-nitroalkylation, a change in the silyl group on the nitronate led to a switch from a syn to an anti-selective reaction, which was hypothesized to be due to a change in the operative mechanism. acs.org The use of polar additives like 1,3-dimethylimidazolidin-2-one (DMEU) has also been shown to influence the outcome of reactions involving the trapping of silyl enolates, highlighting its role in the reaction mechanism. mdpi.com While not directly involving this compound, related studies on hydrosilylation reactions catalyzed by metal complexes sometimes propose mechanisms that rule out silyl group migration to certain positions, thereby clarifying the catalytic cycle. core.ac.ukscispace.com
Computational Approaches in Materials Science and Environmental Chemistry
Computational chemistry has emerged as a powerful tool for investigating the properties and potential applications of chemical compounds at a molecular level. In the context of this compound and related structures, computational studies, particularly Density Functional Theory (DFT) and Monte Carlo simulations, provide valuable insights into their behavior in materials science and environmental applications. These theoretical approaches allow for the prediction of molecular properties, reaction mechanisms, and interaction energies, guiding the design of new materials and processes.
The study of corrosion inhibitors is a significant area where computational methods are applied to understand the protective mechanisms of organic molecules on metal surfaces. While direct computational studies on this compound are not extensively documented in the provided search results, research on structurally similar compounds like 4-cyclohexylimidazolidin-2-one offers a strong proxy for understanding its potential as a corrosion inhibitor. ust.eduresearchgate.net
Computational studies on 4-cyclohexylimidazolidin-2-one as a potential corrosion inhibitor for tin (Sn) surfaces have utilized Density Functional Theory (DFT) to analyze key molecular properties. ust.eduresearchgate.net These properties are crucial in determining the efficiency of a corrosion inhibitor. DFT calculations typically focus on parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE = ELUMO - EHOMO). A higher EHOMO value indicates a greater tendency of a molecule to donate electrons to the vacant d-orbitals of the metal surface, forming a protective film. Conversely, a lower ELUMO value suggests a higher affinity for accepting electrons from the metal surface. A small energy gap is generally indicative of higher inhibition efficiency as it implies easier polarization of the molecule and thus stronger interaction with the metal surface.
Further insights are gained from calculating other quantum chemical parameters such as electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN). These parameters help in elucidating the nature of the inhibitor-metal interaction. Monte Carlo simulations are also employed to study the adsorption behavior of the inhibitor molecules on the metal surface, providing a broader view of the surface interactions. ust.eduresearchgate.net The outcomes of these simulations for 4-cyclohexylimidazolidin-2-one indicated robust interactions with the Sn (111) surface, suggesting its potential as an effective corrosion inhibitor. ust.eduresearchgate.net The presence of heteroatoms like nitrogen and oxygen in the imidazolidinone ring is a key factor, as these atoms act as active centers for adsorption onto the metal surface. chimicatechnoacta.ru
Table 1: Key Quantum Chemical Parameters for Corrosion Inhibition Analysis
| Parameter | Description | Significance in Corrosion Inhibition |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher values indicate a greater tendency for electron donation to the metal surface. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower values suggest a higher affinity for accepting electrons from the metal surface. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A smaller gap generally correlates with higher inhibition efficiency. |
| Electronegativity (χ) | A measure of the ability of a molecule to attract electrons. | Influences the electron flow between the inhibitor and the metal. |
| Global Hardness (η) | Resistance of a molecule to change its electron configuration. | Softer molecules (lower hardness) are generally more reactive and better inhibitors. |
| Fraction of Electrons Transferred (ΔN) | The number of electrons transferred from the inhibitor to the metal surface. | A positive value indicates electron donation, which is a key mechanism of inhibition. |
The chemical fixation of carbon dioxide (CO2) is a critical area of research aimed at mitigating greenhouse gas emissions. researchgate.net Imidazolidinone derivatives have been investigated for their potential role in CO2 capture technologies. researchgate.netresearchgate.net Computational studies play a crucial role in understanding the thermodynamics and mechanisms of CO2 absorption by these compounds.
Imidazolium (B1220033) salts, which are structurally related to imidazolidinones, can be deprotonated to form N-heterocyclic carbenes (NHCs). azocleantech.com These NHCs are highly reactive species that can bind with CO2. azocleantech.com Computational methods, such as DFT, are used to calculate the CO2 binding free energies (ΔGbind), which are otherwise challenging to determine experimentally. azocleantech.com These calculations help in tuning the molecular structure of the capture agent for optimal performance. The research has established a connection between the pKa of the imidazolium cation, its reduction potential, and the free energy of CO2 binding. azocleantech.com
The synthesis of 2-imidazolidinone from ethylenediamine (B42938) and carbon dioxide is a known reaction, and understanding its thermodynamic aspects is crucial for developing efficient reaction systems. researchgate.net Computational models can help in elucidating the reaction pathways and identifying suitable catalysts to overcome thermodynamic limitations. researchgate.netresearchgate.net For instance, organocatalysts like bicyclic guanidines have been shown to be effective in the chemical fixation of CO2 into imidazolidin-2-ones under solvent-free conditions, and computational studies can provide insights into the catalytic mechanism. researchgate.net
The development of novel materials for CO2 capture is a key research focus. nih.govcecam.org Computational screening of different materials, including those based on imidazolidinone structures, can accelerate the discovery of efficient and stable CO2 sorbents. These computational approaches allow for the evaluation of various properties, such as CO2 absorption capacity, selectivity, and the energy required for regeneration of the sorbent. cecam.org
Table 2: Computational Parameters in CO2 Capture Studies
| Parameter | Description | Significance in CO2 Capture |
|---|---|---|
| CO2 Binding Free Energy (ΔGbind) | The change in Gibbs free energy upon the binding of CO2 to the capture agent. | A negative value indicates a spontaneous binding process. The magnitude reflects the strength of the interaction. |
| pKa | The acid dissociation constant of the conjugate acid of the capture agent. | Influences the basicity of the capture agent and its ability to react with acidic CO2. |
| Reduction Potential (Ered) | The tendency of a chemical species to be reduced. | Relevant for electrochemical routes to generate the active CO2 capture species. |
| Reaction Enthalpy (ΔH) | The heat absorbed or released during the CO2 capture reaction. | Determines the energy requirements for the capture and regeneration steps. |
Future Research Directions and Translational Perspectives
Development of Novel 4,4-Dimethylimidazolidin-2-one Derivatives with Enhanced Efficacy and Selectivity
The this compound core has proven to be a versatile starting point for the development of potent and selective therapeutic agents. A significant area of research has been in the creation of androgen receptor (AR) antagonists for the treatment of prostate cancer. researchgate.net Scientists have successfully synthesized derivatives by replacing the thiohydantoin pharmacophore found in drugs like enzalutamide (B1683756) with the more flexible this compound structure. researchgate.netresearchgate.net
One series of these compounds, designated MDV1-MDV8, was developed and tested for its antiproliferative activity against androgen-dependent prostate cancer cell lines (LNCaP). researchgate.net Within this series, the derivative MDV4 showed a significantly improved in vitro activity, with an IC50 value of 780.85 nM. researchgate.netresearchgate.net Another series, FAR01-FAR11, was also designed and synthesized based on the this compound pharmacophore. researchgate.net Remarkably, the derivative FAR06 exhibited activity nearly identical to the FDA-approved drug enzalutamide, with an IC50 value of 0.801 nM compared to enzalutamide's 0.782 nM. researchgate.net
Future work will likely focus on further modifications of this scaffold to enhance efficacy, improve selectivity, and overcome mechanisms of drug resistance.
Table 1: Efficacy of this compound Derivatives
| Compound/Drug | Target | Cell Line | IC50 Value |
|---|---|---|---|
| MDV4 | Androgen Receptor | LNCaP | 780.85 nM researchgate.netresearchgate.net |
| FAR06 | Androgen Receptor | LNCaP | 0.801 nM researchgate.net |
| Enzalutamide | Androgen Receptor | LNCaP | 0.782 nM researchgate.net |
Exploration of Structure-Activity Relationships through Advanced Computational and Experimental Techniques
Understanding the structure-activity relationship (SAR) is crucial for the rational design of new derivatives. For this compound-based compounds, a key insight has been the advantage of its flexible structure over the rigid thiohydantoin pharmacophore in AR antagonists. researchgate.netresearchgate.net To further improve flexibility, researchers have introduced a methylene (B1212753) group between the pharmacophore and one of the aromatic rings. researchgate.netresearchgate.net
Advanced computational techniques are playing an increasingly important role in elucidating these relationships. Molecular docking studies, for instance, have been used to predict the binding modes of derivatives to the androgen receptor and to explain observed differences in potency. researchgate.netresearchgate.net Theoretical studies using Density Functional Theory (DFT) and Monte Carlo simulations have also been employed to understand the molecular properties and interactions of imidazolidinone derivatives at a quantum chemical level, particularly in the context of material science applications like corrosion inhibition. researchgate.net
Future research will undoubtedly leverage more sophisticated computational models to refine SAR understanding and predict the properties of novel derivatives with greater accuracy before their synthesis.
Integration of this compound Scaffolds into Multi-Targeted Therapeutics
The complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred interest in multi-target drug design (MTDD), which aims to create single molecules that can interact with multiple biological targets. nih.gov The this compound pharmacophore is a candidate for the design of such multi-target-directed ligands (MTDLs). ontosight.ai The structural flexibility and synthetic tractability of the imidazolidinone core make it an attractive scaffold for integrating different pharmacophoric elements necessary for interacting with diverse targets.
While specific examples of multi-target drugs based on this compound are still emerging, the strategy holds considerable promise. For instance, a derivative could be designed to not only antagonize the androgen receptor but also inhibit another key enzyme involved in cancer progression. This approach could lead to synergistic therapeutic effects and a reduced likelihood of drug resistance. nih.gov
Investigation of Pharmacokinetic and Pharmacodynamic Profiles of Key Derivatives
For any promising therapeutic candidate, a thorough investigation of its absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics, is essential. Research on some novel androgen receptor antagonists has indicated that hit compounds demonstrated beneficial pharmacokinetic profiles in rat models. researchgate.net Furthermore, the modification of lead molecules, such as through deuteration, is a known strategy to improve pharmacokinetic properties.
However, detailed public information on the pharmacokinetic and pharmacodynamic profiles of specific this compound derivatives is not extensively available. Future research must prioritize these studies to assess the drug-like properties of the most potent compounds. This includes evaluating their metabolic stability, bioavailability, and in vivo efficacy in relevant animal models to determine their potential for clinical development.
Advanced Material Science Applications and Industrial Potentials
Beyond its therapeutic potential, the this compound scaffold and its derivatives are finding applications in material science and industry. One notable area is in corrosion inhibition. Computational studies using DFT and Monte Carlo simulations have investigated the potential of derivatives like 4-cyclohexylimidazolidin-2-one as corrosion inhibitors for metal surfaces such as tin (Sn). researchgate.netust.edu These studies analyze the interaction between the inhibitor molecules and the metal surface, providing a foundation for developing environmentally friendly anti-corrosion agents. researchgate.net Imidazole derivatives, in general, are recognized as effective corrosion inhibitors for various metals and alloys. bohrium.com
Additionally, related compounds like 4,5-dihydroxy-1,3-dimethylimidazolidin-2-one (B1595516) are utilized in the textile industry as part of formaldehyde-free crosslinking systems to improve the crease resistance of fabrics. The ability of the imidazolidinone framework to participate in various chemical reactions also makes it a valuable component in the synthesis of polymers.
Table 2: Advanced Applications of Imidazolidinone Derivatives
| Application | Derivative/Related Compound | Industry/Field |
|---|---|---|
| Corrosion Inhibition | 4-Cyclohexylimidazolidin-2-one | Material Science researchgate.netust.edu |
| Textile Treatment | 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one | Textile Industry |
| Polymer Synthesis | Imidazolidinone Framework | Chemical Industry |
Environmental Impact and Green Synthesis Considerations
As the chemical industry moves towards more sustainable practices, the environmental impact and synthesis methods of compounds like this compound are under scrutiny. Researchers are actively developing "green" synthesis protocols to minimize waste and avoid hazardous substances.
One highly efficient and environmentally benign approach is the use of one-pot, multi-component reactions in water, which serves as a green solvent. nih.govrsc.org This method allows for the synthesis of imidazolidin-2-ylidene-indenedione and other heterocyclic scaffolds with high yields (73–98%) and short reaction times, avoiding the need for column chromatography for purification. nih.gov Other green synthesis strategies include solvent-free ("dry") methods that can achieve near-quantitative yields. The synthesis of 4,5-dihydroxy-1,3-dimethylimidazolidin-2-one has been demonstrated using etidronic acid (HEDP) as a green catalyst.
The environmental fate of these compounds is also an important consideration. For example, derivatives of 4,5-dihydroxy-1,3-dimethylimidazolidin-2-one are noted to be polar and may be persistent in aquatic systems. Future research will need to continue to focus on designing biodegradable derivatives and employing green chemistry principles throughout the lifecycle of these compounds.
Q & A
Basic: What are reliable synthetic routes and analytical methods for preparing 4,4-dimethylimidazolidin-2-one derivatives?
Answer:
Derivatives such as 1-allyl-4,4-dimethylimidazolidin-2-one can be synthesized via nucleophilic substitution or cyclization reactions. For example, allylation of the parent compound using allyl bromide in the presence of a base like NaH in DMF yields the allyl derivative. Characterization involves:
- 1H NMR : Peaks at δ 1.27 ppm (s, 6H) for methyl groups and δ 5.73 ppm (ddt, 1H) for allyl protons .
- HRMS : Confirm molecular ion peaks (e.g., [M]+ at m/z 184.1212 for C₉H₁₆N₂O₂) to verify purity and structural integrity .
- TLC : Monitor reaction progress using 50% EtOAc/CH₂Cl₂ (Rf = 0.30) .
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Answer:
While specific safety data for this compound are limited, analogous imidazole derivatives (e.g., 2-ethyl-4-methylimidazole) require:
- PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis.
- First Aid : Immediate rinsing with water for skin exposure; consult a physician if ingested .
Advanced: How can this compound derivatives be applied to natural product synthesis?
Answer:
The imidazolidinone core serves as a precursor for bioactive alkaloids. For instance:
- Dispacamide A : Synthesized via coupling this compound derivatives with brominated pyrrole intermediates under Pd-catalyzed cross-coupling conditions .
- Ageladine A : Achieved through regioselective functionalization of the imidazolidinone ring using electrophilic reagents like bromine in acetic acid .
Advanced: How should environmental risk assessments for this compound be conducted?
Answer:
Follow OECD guidelines for chemical safety evaluation:
- Ecotoxicity Testing : Assess acute/chronic effects on aquatic organisms (e.g., Daphnia magna) using OECD Test No. 202.
- Degradation Studies : Evaluate hydrolytic stability (pH 4–9) and photolytic degradation under simulated sunlight .
- Weight of Evidence (WoE) : Integrate data from multiple endpoints (e.g., bioaccumulation, toxicity) to classify hazards .
Advanced: How can conflicting NMR data in this compound derivatives be resolved?
Answer:
Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from conformational flexibility or solvent effects. Mitigation strategies include:
- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) by observing coalescence of peaks at higher temperatures.
- Deuterated Solvent Screening : Compare spectra in CDCl₃ vs. DMSO-d₆ to isolate solvent-induced shifts .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
Advanced: What strategies optimize reaction yields in imidazolidinone functionalization?
Answer:
- Catalyst Screening : Use Pd(PPh₃)₄ for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups at the N1 position .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in alkylation reactions .
- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., carbamate formation) to minimize side reactions .
Advanced: How can computational methods aid in predicting the reactivity of this compound?
Answer:
- DFT Calculations : Model transition states for ring-opening reactions (e.g., hydrolysis) to predict regioselectivity.
- Molecular Dynamics : Simulate solvent interactions to optimize reaction conditions for solubility and stability.
- Docking Studies : Predict binding affinity of derivatives to biological targets (e.g., kinases) for drug discovery .
Advanced: What are the challenges in scaling up imidazolidinone synthesis from milligram to gram scale?
Answer:
- Purification : Column chromatography becomes inefficient; switch to recrystallization (e.g., using EtOAc/hexane).
- Exothermic Reactions : Implement controlled addition of reagents (e.g., NaH) to prevent thermal runaway .
- Byproduct Management : Optimize stoichiometry to reduce dimerization or over-alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
